molecular formula C8H9N3O2 B13994631 3-(6-Aminopyridin-2-yl)-1,3-oxazolidin-2-one

3-(6-Aminopyridin-2-yl)-1,3-oxazolidin-2-one

Cat. No.: B13994631
M. Wt: 179.18 g/mol
InChI Key: ZGBNWJNZPCSADL-UHFFFAOYSA-N
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Description

3-(6-Aminopyridin-2-yl)-1,3-oxazolidin-2-one is a heterocyclic compound that contains both a pyridine and an oxazolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Aminopyridin-2-yl)-1,3-oxazolidin-2-one typically involves the reaction of 6-aminopyridine with an appropriate oxazolidinone precursor. One common method involves the use of 2-aminopyridine and an oxazolidinone derivative under specific reaction conditions . The reaction is usually carried out in a solvent such as toluene or ethyl acetate, with the addition of reagents like iodine (I2) and tert-butyl hydroperoxide (TBHP) to promote the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(6-Aminopyridin-2-yl)-1,3-oxazolidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted derivatives .

Mechanism of Action

The mechanism of action of 3-(6-Aminopyridin-2-yl)-1,3-oxazolidin-2-one involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the particular application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(6-Aminopyridin-2-yl)-1,3-oxazolidin-2-one is unique due to its combination of the pyridine and oxazolidinone rings, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C8H9N3O2

Molecular Weight

179.18 g/mol

IUPAC Name

3-(6-aminopyridin-2-yl)-1,3-oxazolidin-2-one

InChI

InChI=1S/C8H9N3O2/c9-6-2-1-3-7(10-6)11-4-5-13-8(11)12/h1-3H,4-5H2,(H2,9,10)

InChI Key

ZGBNWJNZPCSADL-UHFFFAOYSA-N

Canonical SMILES

C1COC(=O)N1C2=CC=CC(=N2)N

Origin of Product

United States

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